1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one
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Overview
Description
1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxotetrahydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes, ketones, and thiourea under acidic or basic conditions. Common reagents include benzaldehyde, methyl ketone, and thiourea. The reaction is often carried out in solvents like ethanol or methanol, with heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzyl or methyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-methyl-2-oxotetrahydropyrimidin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group.
1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-thione: Similar structure but with an additional thione group.
Uniqueness
1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the thioxo group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61282-92-6 |
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Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-benzyl-5-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-9-7-14(12(16)13-11(9)15)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15,16) |
InChI Key |
IVOUKPQGPJOVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=S)NC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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